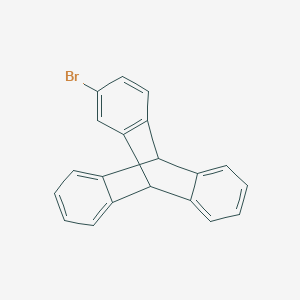

2-Bromotriptycene

Description

Positional Isomerism and its Implications for 2-Bromotriptycene Studies

In triptycene (B166850) chemistry, positional isomerism—the variation in the location of a substituent on the molecular framework—has profound implications for the compound's reactivity and properties. The triptycene skeleton offers two main types of positions for substitution: the aromatic (or "arene") positions (1, 2, 3, 4, etc.) and the bridgehead positions (9 and 10).

The chemical behavior of bromotriptycene isomers differs significantly depending on the bromine atom's location.

This compound (Arene-substituted): Substitution at the 2-position (a β-position) is often favored in electrophilic aromatic substitution reactions. The bromine atom in this position is reactive in transformations typical for aryl halides, such as Suzuki, Sonogashira, and Yamamoto coupling reactions, making it a valuable synthon for building larger, more complex structures like polymers and model compounds for materials science studies.

1-Bromotriptycene (Arene-substituted): Substitution at the 1-position (an α-position) is sterically more hindered and generally disfavored in electrophilic substitution reactions. Like the 2-bromo isomer, it can undergo coupling reactions, but its reactivity can be influenced by the proximity to the bridgehead carbon.

9-Bromotriptycene (Bridgehead-substituted): A bromine atom at the bridgehead position is exceptionally unreactive in standard nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). An Sₙ2 reaction is impossible because the rigid framework prevents the necessary "backside attack". An Sₙ1 reaction is highly disfavored because the resulting bridgehead carbocation cannot achieve the preferred planar geometry. This inertness makes bridgehead-halogenated triptycenes subjects of fundamental studies in reaction mechanisms.

This distinct difference in reactivity based on the bromine's position underscores the importance of regioselective synthesis to obtain the desired isomer, like this compound, for specific applications.

Table 2: Selected ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 7.55 (d, J = 1.6 Hz, 1H), 7.40 (dd, J = 3.2, 5.2 Hz, 4H), 7.26 (d, J = 7.6 Hz, 1H), 7.14 (dd, J = 2.0, 8.0 Hz, 1H), 7.03 (dd, J = 3.2, 5.6 Hz, 4H), 5.42 (s, 1H), 5.41 (s, 1H) |

| ¹³C NMR | 147.8, 145.0, 144.7, 144.6, 128.1, 127.1, 125.6, 125.5, 125.3, 124.0, 123.9, 118.7, 53.9, 53.7 |

Overview of this compound within Academic Research Disciplines

The unique structural and chemical attributes of this compound have established it as a valuable molecule in several academic research disciplines.

Polymer Chemistry: this compound is a key monomer in the synthesis of novel aromatic polymers. For instance, it is a precursor to 2,6-dihalotriptycenes, which are then used in Yamamoto-type polycondensation reactions to create poly(2,6-triptycene). This polymer is notable for its excellent solubility in common organic solvents despite lacking flexible side chains, a direct consequence of the rigid, shape-persistent triptycene units that hinder dense chain packing. It also serves as a building block for creating ultrapermeable Polymers of Intrinsic Microporosity (PIMs) for potential use in gas separation technologies.

Materials Science: In materials science, this compound functions as a versatile building block for creating materials with specific photonic or electronic properties. Its derivatives are explored for applications in molecular electronics and functional organic materials. The rigid triptycene scaffold provides a platform for arranging chromophores or electroactive units in a well-defined spatial orientation, influencing the material's bulk properties.

Supramolecular Chemistry: The triptycene framework is widely used in host-guest chemistry and the design of molecular machines and self-assembled systems. this compound acts as a synthetic intermediate to introduce the triptycene motif into larger, more complex supramolecular structures. The defined geometry and cavities of triptycene derivatives allow for their use in molecular recognition and as components of molecular cages and frameworks.

Organic Synthesis and Catalysis: As a readily functionalizable molecule, this compound is a valuable tool in synthetic organic chemistry. It serves as a starting material for preparing a variety of triptycene derivatives with different substitution patterns. These derivatives can then be employed as ligands in catalysis, where the bulky triptycene scaffold can create a specific steric environment around a metal center, influencing the catalyst's activity and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-12-9-10-17-18(11-12)20-15-7-3-1-5-13(15)19(17)14-6-2-4-8-16(14)20/h1-11,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZBXVLMPEDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromotriptycene and Its Derivatives

Foundational Synthetic Routes to the Triptycene (B166850) Core

The construction of the rigid, three-dimensional triptycene framework is most famously achieved through a Diels-Alder reaction, a cornerstone of organic synthesis.

Diels-Alder Cycloaddition of Anthracene (B1667546) and Benzyne (B1209423) Derivatives

The primary and most direct method for creating the triptycene skeleton is the [4+2] cycloaddition reaction between an anthracene derivative and a highly reactive intermediate known as benzyne. This approach was pioneered in 1956 and remains a fundamental strategy. The reaction involves the in situ generation of benzyne, which then readily reacts with anthracene to form the characteristic bicyclo[2.2.2]octatriene core structure of triptycene. The use of substituted anthracenes or substituted benzynes in this reaction provides a direct pathway to functionalized triptycenes.

Alternative Benzyne Precursors and Generation Methods

The generation of the fleeting benzyne intermediate is critical for the success of the Diels-Alder synthesis of triptycene. Several precursors and methods have been developed to produce benzyne under various reaction conditions.

A significant breakthrough came with the use of anthranilic acid as a stable and readily available benzyne precursor. In a process developed in 1963, anthranilic acid undergoes diazotization with an alkyl nitrite (B80452), such as isoamyl nitrite. The resulting diazonium salt is unstable and fragments to generate benzyne, nitrogen gas, and carbon dioxide. This method is often favored due to its good yields and the accessibility of the starting materials.

Other notable methods for generating benzyne include:

The reaction of 2-fluorophenylmagnesium bromide, first reported in 1956.

The decomposition of o-diazonium benzoate.

The treatment of aryl halides with strong bases like potassium t-butoxide.

| Benzyne Precursor | Generation Method | Reference |

| 2-Fluorophenylmagnesium bromide | Reaction with magnesium | , |

| Anthranilic acid | Diazotization with alkyl nitrite | , , |

| o-Diazonium benzoate | Thermal decomposition | , |

| Aryl halides | Reaction with strong base |

Direct and Regioselective Bromination Strategies for Triptycene

Introducing a bromine atom at a specific position on the triptycene framework, particularly at the 2-position, requires careful control of the reaction conditions and an understanding of the inherent reactivity of the triptycene system.

Electrophilic Halogenation for 2-Substituted Triptycenes

Direct bromination of the triptycene core can be achieved through electrophilic aromatic substitution (SEAr). This typically involves treating triptycene with elemental bromine or other brominating agents. For instance, the reaction of triptycene with bromine in carbon tetrachloride, in the presence of iron as a catalyst, can yield 2-bromotriptycene. More modern approaches utilize N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), often in the presence of a catalyst, to achieve halogenation under milder conditions. A notable development is the use of 9-methylsulfanyltriptycene (TRIP-SMe) as a catalyst in conjunction with an activator like silver hexafluoroantimonate (AgSbF6) for the halogenation of aromatic compounds, including triptycene itself. This system is believed to generate a highly reactive halonium adduct, [TRIP-S(Me)X]+, which facilitates the electrophilic attack on the aromatic ring.

Influence of Aromatic Ring Reactivity on Positional Selectivity

The regioselectivity of electrophilic substitution on the triptycene scaffold is a critical consideration. The aromatic positions on the triptycene molecule are not all equally reactive. The positions ortho to the bridgehead carbons (α-positions, i.e., 1, 4, 5, 8, 13, 16) are sterically hindered and electronically deactivated towards electrophiles. This phenomenon, known as the "fused ortho effect," results in electrophilic attack being strongly favored at the meta and para positions (β-positions, i.e., 2, 3, 6, 7, 14, 15). For example, the nitration of triptycene shows a strong preference for substitution at the β-position. This inherent reactivity pattern is why direct bromination can be a viable route to this compound, as the 2-position is a β-position and thus more susceptible to electrophilic attack.

Indirect Approaches to this compound Synthesis

Functional Group Interconversions on Pre-functionalized Triptycenes

The synthesis of this compound can be effectively achieved by modifying triptycene molecules that already bear other functional groups. This approach, known as functional group interconversion (FGI), is a cornerstone of organic synthesis, allowing for the strategic transformation of one functional group into another. Common precursors for such transformations include aminotriptycenes and hydroxytriptycenes, which can be converted to the desired bromo-derivative through well-established reaction pathways.

One of the most prevalent methods involves the Sandmeyer reaction, starting from an aminotriptycene, such as 2-aminotriptycene. In this process, the amino group is first converted into a diazonium salt by treatment with a diazotizing agent like sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then reacted with a copper(I) bromide salt to introduce the bromo substituent onto the triptycene scaffold.

Alternatively, a hydroxyl group on a pre-functionalized triptycene can be converted to a bromo group. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reactions are fundamental transformations in organic chemistry for converting alcohols to alkyl halides. The choice of reagent and conditions is critical to ensure high yield and to avoid unwanted side reactions on the rigid and sterically hindered triptycene framework.

Table 1: Selected Functional Group Interconversion Reactions for Triptycene Bromination

| Starting Material Precursor | Reagents | Product | Reaction Type |

| 2-Aminotriptycene | 1. NaNO₂, HBr 2. CuBr | This compound | Sandmeyer Reaction |

| 2-Hydroxytriptycene | PBr₃ or HBr | This compound | Nucleophilic Substitution |

Utilization of 2-Substituted Anthracene Precursors in Diels-Alder Reactions

The most direct and widely employed method for constructing the triptycene skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. To synthesize this compound, this reaction is typically performed between a 2-substituted anthracene, specifically 2-bromoanthracene (B1280076), and a suitable dienophile that serves as a benzyne precursor.

Benzyne, a highly reactive intermediate, is generated in situ. A common and effective method for benzyne generation is the diazotization of anthranilic acid with an alkyl nitrite, such as amyl nitrite. The anthranilic acid undergoes diazotization and subsequent fragmentation, releasing carbon dioxide, nitrogen gas, and the reactive benzyne. The benzyne is immediately trapped by the 2-bromoanthracene present in the reaction mixture. The cycloaddition occurs across the 9,10-positions of the anthracene core, which is the most reactive region for this transformation, leading to the formation of the characteristic three-bladed propeller structure of this compound.

The regioselectivity of the Diels-Alder reaction is a crucial aspect, especially when using substituted anthracenes. However, for 2-substituted anthracenes reacting with benzyne, the symmetry of the benzyne dienophile simplifies the outcome, leading directly to the 2-substituted triptycene product. The efficiency of this method relies on the availability of the starting materials and the controlled in situ generation of the benzyne intermediate.

Enantioselective Synthesis of Chiral this compound Analogues

Triptycene derivatives can exhibit chirality if they possess an unsymmetrical substitution pattern on their aromatic rings. The development of methods to synthesize single enantiomers of these chiral molecules is crucial for their application in areas like materials science and catalysis.

Stereocontrol via Chiral Ligand-Catalyzed Cycloadditions

A significant breakthrough in the synthesis of chiral triptycenes involves enantioselective transition-metal catalysis. One of the most successful strategies is the rhodium(I)-catalyzed [2+2+2] cycloaddition. This method does not directly produce the triptycene but rather a chiral precursor with high enantiomeric excess.

In a key example, a rhodium(I) complex featuring a chiral phosphine (B1218219) ligand, such as (R)-SEGPHOS, catalyzes the highly enantioselective [2+2+2] cycloaddition between a 2,2'-dialkynylbiphenyl derivative and a 1,2-dihydronaphthalene. This reaction constructs a chiral multicyclic cyclohexadiene intermediate. This intermediate is then subjected to a subsequent Diels-Alder reaction with a dienophile like 1,4-naphthoquinone, followed by aromatization steps, to yield the final π-extended chiral triptycene. This multi-step sequence allows for the creation of triptycenes where all three aromatic "paddles" are different, achieving high enantiomeric excess (e.g., 87% ee).

Table 2: Key Features of Rh-Catalyzed Enantioselective Triptycene Synthesis

| Catalyst System | Reaction Type | Key Substrates | Intermediate Product | Final Product Feature | Enantiomeric Excess (ee) |

| Cationic Rh(I) / (R)-SEGPHOS | [2+2+2] Cycloaddition | 2,2′-di(prop-1-yn-1-yl)-biphenyls, 1,2-dihydronaphthalenes | Chiral multicyclic cyclohexadienes | π-extended chiral triptycene | Up to 87% |

Derivatization of Chiral Triptycene Scaffolds

An alternative to direct enantioselective synthesis is the derivatization of racemic triptycene scaffolds with chiral auxiliaries. This approach is often more scalable for producing large quantities of pure enantiomers. The process involves reacting a racemic mixture of a functionalized triptycene, for example, 2,6-diaminotriptycene, with an enantiopure chiral auxiliary. This reaction creates a mixture of diastereomers.

Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional crystallization or chromatography. Once the diastereomers are separated, the chiral auxiliary is cleaved, yielding the individual, enantiopure triptycene derivatives. One recently reported example utilized (R)-methoxyphenylacetic acid as the chiral auxiliary to achieve the separation of triptycene enantiomers. This method holds significant promise for accessing enantiopure triptycene building blocks.

Furthermore, existing chiral triptycene scaffolds can be chemically modified to introduce new functionality. For instance, chiral triptycene-based monophosphine ligands have been synthesized and used in asymmetric catalysis, demonstrating the transfer of chirality from the triptycene backbone to a reaction center.

Reactivity and Mechanistic Investigations of 2 Bromotriptycene

Organometallic Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of triptycene (B166850) is amenable to a range of organometallic reactions, making it a key handle for the synthesis of more complex, functionalized triptycene structures.

Halogen-Metal Exchange for Nucleophilic Reagent Generation

A fundamental transformation of 2-bromotriptycene is the halogen-metal exchange reaction, which converts the relatively unreactive aryl bromide into a potent organometallic nucleophile. This reaction is typically performed using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate the corresponding 2-lithiotriptycene.

The exchange is an equilibrium process influenced by factors like solvent and temperature. The resulting 2-lithiotriptycene is a powerful nucleophile and a strong base, which can be reacted in situ with various electrophiles to introduce a wide array of functional groups at the 2-position. For example, treatment of 9-bromotriptycene with n-BuLi followed by quenching with dimethyl disulfide yields the corresponding methylsulfanyl derivative. This method provides a general and efficient route to 2-substituted triptycenes that are otherwise difficult to access.

Table 1: Generation and Reaction of 2-Lithiotriptycene

| Reactant | Reagents | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| This compound | 1. n-BuLi, THF, -78°C | 2-Lithiotriptycene | DMF | 2-Triptycenecarbaldehyde |

| This compound | 1. t-BuLi, THF, -78°C | 2-Lithiotriptycene | CO₂ | Triptycene-2-carboxylic acid |

| This compound | 1. n-BuLi, THF, -78°C | 2-Lithiotriptycene | (CH₃)₂S₂ | 2-(Methylthio)triptycene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond, involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the introduction of alkynyl moieties onto the triptycene scaffold, opening pathways to linear, rigid structures and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. It allows for the facile introduction of primary and secondary amines at the 2-position of the triptycene core. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Beyond these, other palladium-catalyzed reactions like the Suzuki and Stille couplings are also applicable, enabling the connection of this compound to a vast array of organoboron and organotin reagents, respectively.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-(Phenylethynyl)triptycene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | 2-(Phenylamino)triptycene |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyltriptycene |

Copper-Mediated Coupling Processes

Copper-catalyzed or -mediated reactions provide a classical and still valuable alternative to palladium-based methods. The Ullmann condensation, for instance, uses copper to couple aryl halides with alcohols, thiols, or amines, although it often requires high temperatures.

More significantly, copper plays a crucial role as a co-catalyst in the Sonogashira reaction, where it is believed to form a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium center. Furthermore, the Sandmeyer reaction, a staple for converting aryl amines into aryl halides, often employs a copper(I) salt like copper(I) bromide (CuBr). The synthesis of this compound itself can be achieved from 2-aminotriptycene via diazotization followed by treatment with CuBr. More recently, copper-catalyzed direct C-H arylation protocols have been developed for the triptycene skeleton using diaryliodonium reagents, showcasing modern advancements in copper catalysis.

Nucleophilic Substitution at the 2-Position

Direct nucleophilic substitution on an aryl halide like this compound, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, is generally challenging. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

This pathway is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the buildup of negative charge in the intermediate through resonance. The benzene (B151609) rings of triptycene are not inherently electron-deficient and lack such activating groups. Consequently, this compound is generally inert to direct nucleophilic substitution under standard SNAr conditions.

It is critical to distinguish this from nucleophilic substitution at a bridgehead position (e.g., 1-bromotriptycene), which is inert for entirely different reasons, namely the impossibility of forming a planar carbocation (for an SN1 pathway) and the steric impossibility of a backside attack (for an SN2 pathway).

Electrophilic Aromatic Substitution on this compound

While the bromine-bearing ring of this compound is somewhat deactivated towards electrophilic attack, the other two unsubstituted benzene rings remain reactive. The regiochemical outcome of electrophilic aromatic substitution (EAS) on the triptycene scaffold is governed by a unique and powerful stereoelectronic factor.

Regioselectivity and the "Fused Ortho Effect" on Reactivity

Electrophilic aromatic substitution reactions on the parent triptycene molecule, such as nitration or halogenation, show a strong preference for substitution at the β-positions (2, 3, 6, 7, 11, 12) over the α-positions (1, 4, 5, 8, 10, 13). This regioselectivity is a manifestation of the "fused ortho effect," where the strained bicyclo[2.2.2]octatriene core acts as a deactivating group on the adjacent ortho (α) positions of the fused benzene rings. For example, the nitration of triptycene yields products with an α to β substitution ratio of approximately 1 to 40.

This effect arises from the rehybridization of the bridgehead carbons and the strain inherent in the system, which diminishes the ability of the α-positions to stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack. Therefore, when this compound undergoes electrophilic substitution, the attack will preferentially occur on the two unsubstituted rings at their more reactive β-positions (e.g., positions 7 or 14). Recent studies have also shown that substituents at the bridgehead (position 9) can further influence the regioselectivity of electrophilic substitution on the aromatic rings.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Triptycene

| Reaction | Electrophile | Major Product(s) | Minor Product(s) | β:α Ratio |

|---|---|---|---|---|

| Nitration | NO₂⁺ | 2-Nitrotriptycene | 1-Nitrotriptycene | ~40:1 |

| Bromination | Br₂ | This compound | 1-Bromotriptycene | High |

Data for parent triptycene illustrates the strong directing effect away from α-positions.

Compound Index

Radical Functionalization Pathways of this compound

The investigation into the radical functionalization of this compound opens avenues for the synthesis of novel triptycene derivatives that may not be accessible through conventional ionic reaction pathways. The rigid, three-dimensional structure of the triptycene framework, combined with the electronic influence of the bromine substituent, presents a unique substrate for radical-mediated transformations. While specific literature on the radical functionalization of this compound is not extensive, potential pathways can be extrapolated from the well-established principles of radical chemistry on aromatic systems. These pathways primarily include radical aromatic substitution and reactions involving the homolytic cleavage of the carbon-bromine bond.

The initiation of radical reactions typically requires an external energy source, such as UV light or heat, or a radical initiator to generate the initial radical species. Once formed, these radicals can engage in a series of propagation steps to functionalize the this compound molecule. Current time information in Bangalore, IN.

One plausible pathway is the radical-nucleophilic aromatic substitution (SRN1) . This multi-step process involves an electron transfer to the aromatic substrate, generating a radical anion. For this compound, this would be initiated by the addition of an electron to form the this compound radical anion. This intermediate can then expel the bromide ion to produce a 2-triptycenyl radical. This aryl radical can subsequently react with a nucleophile to form a new radical anion, which then transfers an electron to another molecule of this compound to propagate the chain reaction, ultimately yielding the substituted triptycene product.

Another potential avenue is hydrogen abstraction from one of the aromatic rings by a highly reactive radical, leading to the formation of a triptycenyl radical intermediate. This is a common step in free-radical halogenation of alkanes, where a halogen radical abstracts a hydrogen atom. In the case of this compound, a sufficiently reactive radical could abstract a hydrogen atom from one of the benzene rings. The position of this abstraction would be influenced by the directing effects of the bromine atom and the inherent reactivity of the different positions on the triptycene scaffold. The resulting aryl radical could then react with other species in the reaction mixture.

Homolytic cleavage of the C-Br bond itself is a key step to consider. The energy required for this process, known as the bond dissociation energy (BDE), is a critical factor. For benzyl (B1604629) halides, the C-X bond cleavage can be concerted with the addition of an electron. In the case of this compound, photolysis or high temperatures could potentially induce the homolytic cleavage of the C-Br bond to generate a 2-triptycenyl radical and a bromine radical. This 2-triptycenyl radical would be a highly reactive intermediate, ready to participate in further reactions such as addition to unsaturated systems or reaction with solvents.

The subsequent reactions of the 2-triptycenyl radical would define the final product. These termination steps can involve coupling with another radical or abstraction of an atom from a surrounding molecule. Current time information in Bangalore, IN.

The following table outlines hypothetical radical functionalization reactions of this compound based on general principles of radical chemistry.

| Reaction Type | Initiator/Conditions | Proposed Intermediate | Potential Product(s) |

| Radical-nucleophilic Substitution (SRN1) | Solvated electrons, photolysis with a donor | 2-Triptycenyl radical | 2-Substituted triptycenes (e.g., with -CN, -SPh) |

| Hydrogen Abstraction followed by Trapping | Radical initiator (e.g., AIBN), trapping agent | Triptycenyl radical (position other than C2) | Isomeric functionalized bromotriptycenes |

| Homolytic C-Br Cleavage and Trapping | UV light (photolysis), high temperature | 2-Triptycenyl radical | 2-Functionalized triptycenes |

It is important to note that the regioselectivity of these potential radical reactions on the this compound scaffold would be a complex interplay of steric and electronic factors. The bulky nature of the triptycene framework could influence the approach of radicals, while the electronic properties of the bromine atom would affect the stability of any radical intermediates on the aromatic ring.

Further detailed research findings on these potential pathways are summarized in the table below, drawing parallels from studies on similar aromatic systems.

| Research Finding | Description | Implication for this compound |

| SRN1 on Aryl Halides | Aryl halides can undergo substitution with nucleophiles via a radical chain mechanism, often initiated by photolysis or solvated electrons. The reaction is not highly dependent on the presence of activating or deactivating groups. | This suggests that this compound could react with various nucleophiles under radical-initiating conditions to form C-C, C-N, or C-S bonds at the 2-position. |

| Homolytic Bond Dissociation Energies | The C-Br bond in a benzyl bromide radical anion is only slightly endoenergetic towards cleavage into a benzyl radical and a bromide ion. | This indicates that the C-Br bond in the this compound radical anion could be susceptible to cleavage, forming the 2-triptycenyl radical, a key intermediate for functionalization. |

| Radical Addition to Alkenes | Carbon-centered radicals can add across double bonds. This is a key step in many polymerization and synthetic reactions. | The 2-triptycenyl radical, if formed, could potentially add to alkenes or other unsaturated molecules, leading to the formation of more complex structures. |

Supramolecular Chemistry of 2 Bromotriptycene Derivatives

Host-Guest Systems and Molecular Recognition

The development of synthetic hosts for the selective recognition of guest molecules is a cornerstone of supramolecular chemistry. The rigid framework of triptycene (B166850) makes it an excellent component for creating pre-organized cavities for guest binding.

Design of 2-Bromotriptycene-Incorporated Macrocyclic Hosts

Researchers have successfully incorporated this compound and other triptycene derivatives into macrocyclic structures to create hosts with specific recognition properties. For instance, macrocycles containing triptycene units have been designed as molecular cages with small cavities. The synthesis of these hosts often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link triptycene precursors.

In one approach, organoplatinum compounds with a triptycene core have been synthesized. These compounds, derived from tribromotriptycene, act as tritopic acceptor subunits. By reacting these with appropriate donor tectons, such as 3,3'-bipyridine, discrete [3+2] cationic metallacages can be self-assembled. These cages represent a unique class of host molecules where the triptycene unit provides a rigid and geometrically defined building block.

Chiral triptycene derivatives have also been incorporated into macrocyclic hosts for the enantioselective recognition of chiral guests. The inherent chirality of appropriately substituted triptycenes, which is permanent due to the rigid scaffold, is a key feature in designing these selective hosts.

Exploration of Guest Binding Modes and Affinities

The binding of guests within triptycene-based hosts has been studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. For example, when a triptycene-based molecular cage was mixed with aromatic compounds like anthracene (B1667546), the ¹H NMR signals of the triptycene's inner bridgehead protons showed a significant upfield shift, indicating the inclusion of the guest within the host's cavity.

In another example, a macrocyclic host containing an 18-crown-6-like cavity and N2O2 moieties demonstrated strong binding to spherical cationic guests. The binding affinities, represented by the association constant K11, were in the range of 10³–10⁴ M⁻¹ in a dichloromethane/acetonitrile solvent mixture. The strongest binding was observed for K⁺ and Na⁺ ions. Interestingly, the binding pocket of this macrocycle is slightly smaller than that of 18-crown-6, leading to the guest binding outside the cavity and forming 2:1 complexes where two host molecules sandwich the guest.

The binding kinetics can also be explored. For instance, the evolution of UV-vis absorbance intensity over time after mixing a host and guest can be monitored using a stopped-flow spectrometer to determine the observed first-order rate constant.

Role of Non-Covalent Interactions (e.g., C-H···π, π-π, anion-π)

Non-covalent interactions are the driving forces behind molecular recognition in host-guest systems. In triptycene-based systems, several types of these interactions play a crucial role. The aromatic panels of the triptycene scaffold can participate in C-H···π and π-π stacking interactions with guest molecules.

Anion-π interactions are another important type of non-covalent force. Furthermore, hydrogen bonds, such as weak O-H···Br⁻ interactions, have been observed in the formation of three-dimensional nanotube architectures from tetrahydroxytriptycene. The interaction between the bridgehead C-H of a triptycene and the aromatic ring of a ferrocene (B1249389) molecule has also been noted in co-crystals.

In a host-guest system involving a triptycene molecule and a mononuclear Ag(I)-containing macrocycle, multipoint Ag-π bonding was found to facilitate the recognition of the triptycene.

Self-Assembly and Molecular Organization

The predictable geometry and rigid nature of triptycene derivatives make them ideal building blocks for the construction of well-ordered molecular assemblies in two and three dimensions.

Two-Dimensional (2D) and Three-Dimensional (3D) Assemblies

Triptycene building blocks, particularly those substituted at the 1,8, and 13 positions (tripodal triptycenes), are capable of forming 2D nested hexagonal packing arrangements. This leads to the formation of 2D sheets that can then stack in a one-dimensional fashion, creating well-defined "2D+1D" structures. These assemblies can form large-area molecular films with long-range structural integrity.

The self-assembly of triptycene derivatives is not limited to 2D structures. For example, linear N,N'-di(n-octyl)-1,7-dicyanoperylene-3,4:9,10-bis(dicarboximide) (SPDI) can form long-range-ordered crystalline structures based on helical supramolecular columns. In contrast, a dendronized version of SPDI with longer alkyl side chains forms a 3D-ordered crystalline structure at low temperatures, which transforms into a hexagonal columnar liquid crystal structure at higher temperatures.

The formation of 3D metallacages has also been achieved through the coordination-driven self-assembly of tritopic triptycene-based organometallic linkers with ditopic donor tectons.

Directed Assembly of Functional Molecular Structures

The robust self-assembling ability of triptycene scaffolds allows for the directed assembly of functional molecular units into highly ordered structures. This provides a rational approach to designing materials with specific properties. For instance, researchers have used a tripodal triptycene supramolecular scaffold to organize planar acene chromophores, such as pentacene (B32325) and anthracene. By sandwiching these chromophores between two triptycene units, distinct 2D self-assembling structures were formed.

The pentacene-containing assembly exhibited high efficiency in singlet fission, a process with potential applications in solar cells. In contrast, the anthracene-containing system did not show singlet fission, highlighting how the triptycene scaffold enables precise control over the arrangement and, consequently, the properties of the incorporated functional units.

The table below summarizes some of the key findings in the supramolecular chemistry of triptycene derivatives.

| System | Key Feature | Application/Finding |

| Triptycene-based molecular cage | Small cavity | Inclusion of aromatic guests like anthracene |

| Triptycene-based organoplatinum complexes | Tritopic acceptor subunits | Self-assembly of [3+2] cationic metallacages |

| Macrocycle with 18-crown-6-like cavity | Strong binding to cationic guests | Forms 2:1 host-guest complexes |

| Tripodal triptycenes | 2D nested hexagonal packing | Formation of "2D+1D" structures and large-area molecular films |

| Triptycene-pentacene assembly | Directed assembly of chromophores | High efficiency in singlet fission |

Mechanically Interlocked Molecules (MIMs) and Molecular Machines

The unique, rigid, and three-dimensional propeller-like structure of the triptycene scaffold makes it a highly valuable building block in the field of supramolecular chemistry, particularly for the construction of Mechanically Interlocked Molecules (MIMs) and molecular machines. MIMs, such as rotaxanes and catenanes, are architectures where two or more components are linked by a mechanical bond, meaning they are entangled in space and cannot be separated without breaking a covalent bond. The inherent rigidity of the triptycene unit provides a stable and predictable framework, which is essential for designing complex molecular systems with controlled movement and function. Triptycene's structure resembles a macroscopic gearwheel, making it a prime candidate for components in molecular-scale machinery.

Integration of this compound Units in Rotaxanes and Catenanes

The incorporation of triptycene units into rotaxanes and catenanes is a strategic approach to impart rigidity and define the spatial arrangement of the interlocked components. Rotaxanes consist of a dumbbell-shaped molecule (an "axle" with bulky "stoppers" at each end) threaded through a macrocyclic ring, while catenanes are composed of two or more interlocked macrocycles.

The functionalization of the triptycene core is critical for its integration into these architectures. Specifically, this compound serves as a versatile precursor. The bromine atom at the 'beta' position of one of the aromatic rings acts as a key functional handle for subsequent chemical transformations. While direct, detailed synthetic procedures for rotaxanes or catenanes starting specifically from this compound are not extensively detailed in the surveyed literature, its utility can be inferred from established synthetic principles in MIM chemistry and the known reactivity of aryl bromides.

The 2-bromo group can be readily converted into other functional groups or used directly in cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This reactivity allows for several synthetic strategies:

Formation of Stoppering Groups: The this compound unit can be elaborated into a large, bulky group that acts as a "stopper" at the end of a molecular axle, preventing the dethreading of the macrocycle in a rotaxane assembly.

Axle or Wheel Component: The triptycene unit itself can be incorporated into the axle or the wheel. The 2-bromo functionality allows it to be covalently linked to other molecular fragments to build up the larger components of the MIM. For instance, a di-functionalized triptycene could be used to form a rigid segment within a macrocycle.

Template-Directed Synthesis: In template-directed synthesis, non-covalent interactions guide the assembly of the components before the final covalent bond-forming reaction that mechanically interlocks them. A this compound derivative could be designed to participate in these recognition events while providing the reactive site for the final "clipping" or "stoppering" reaction.

A study on the polymerization of 2,6-dibromotriptycene highlights the utility of the bromo-functionality in forming new carbon-carbon bonds via Yamamoto coupling, a reaction type also relevant to the synthesis of complex molecular architectures. The development of triptycene-based tris pseudorotaxanes, which are precursors to catenanes, further underscores the role of this scaffold in creating complex, interlocked structures.

Design and Functionalization of this compound-Based Molecular Rotors

Molecular rotors are a fundamental type of molecular machine, designed to exhibit controlled rotational motion of one component (the rotator) relative to another (the stator). The triptycene framework is exceptionally well-suited for this purpose due to its high symmetry and rigid structure, which acts as an ideal stator or as the rotator itself. The 2-bromo functionality provides a crucial attachment point for chemical modification, allowing for the design and synthesis of sophisticated, functional rotor systems.

The design of triptycene-based rotors often involves functionalizing the scaffold to control its rotational dynamics and to couple its motion to external stimuli or other molecular properties. For example, researchers have successfully mounted triptycene rotors onto paramagnetic metallofullerenes like Sc₃C₂@C₈₀. In these systems, the rotation of the triptycene unit is coupled to the spin state of the metallofullerene. The speed of rotation was found to influence spin relaxation and hyperfine couplings, demonstrating a method for remote control of electron spin states through mechanical motion. Furthermore, the introduction of a sterically hindering methyl group onto the triptycene rotor was used to modulate its rotational speed, showcasing a clear strategy for functional control through chemical modification.

Another design strategy involves creating intermeshing arrangements of triptycene units to mimic macroscopic gears. By synthesizing a disulfonic acid containing a triptycene rotator and combining it with different amines, researchers were able to control the crystal packing and achieve an ideal intermeshing arrangement. This precise spatial control is critical for efficient rotational motion.

Detailed research findings on the dynamics of triptycene-based molecular rotors have been elucidated using techniques like solid-state NMR spectroscopy. These studies provide quantitative data on rotational speeds and the energy barriers associated with the motion.

Table 1: Performance Characteristics of Triptycene-Based Molecular Rotors

| Rotor System Description | Rotator Component | Stator Component | Rotational Barrier (Activation Energy) | Rotational Speed | Measurement Technique | Reference |

|---|---|---|---|---|---|---|

| Intermeshing Triptycene in an Organic Salt | Triptycene-disulfonic acid | Guanidinium counterion lattice | 10.9 kcal/mol | 24 kHz (at 313 K) | Solid-State ¹³C NMR | |

| Sandwiched Dipolar Rotor | 1,2-Difluorobenzene | Two 10-ethynyl-1,8,13-tridodecyloxytriptycenes | ~5.7 kcal/mol | kHz-order motion | Solid-State ¹⁹F NMR |

Applications of 2 Bromotriptycene in Advanced Materials Science

Polymers of Intrinsic Microporosity (PIMs) and Porous Organic Frameworks (POFs)

The inherent rigidity and contorted shape of triptycene (B166850) units are fundamental to the creation of Polymers of Intrinsic Microporosity (PIMs) and Porous Organic Frameworks (POFs). These materials are characterized by their interconnected micropores, which arise from the inefficient packing of the polymer chains. Unlike traditional porous materials, the microporosity in PIMs is an intrinsic property of the macromolecular structure and does not depend on processing history. 2-Bromotriptycene serves as a crucial monomer in the synthesis of these materials, enabling the construction of highly porous and robust frameworks.

Design and Synthesis of this compound-Derived Microporous Polymers

The synthesis of microporous polymers from this compound often involves palladium-catalyzed cross-coupling reactions or nickel(0)-mediated Yamamoto-type polycondensation. For instance, 2,6-dibromotriptycene, which can be synthesized from this compound, undergoes homopolymerization to yield poly(2,6-triptycene). This polymer is notable for its high solubility in common organic solvents, a direct consequence of the rigid triptycene units that prevent dense chain packing.

Another synthetic strategy involves the use of this compound to create more complex monomers for PIMs. For example, it can be used as a precursor in the synthesis of spirobisindane-based monomers fused with triptycene units. The synthesis of these complex monomers can involve several steps, including Suzuki coupling and intramolecular acylation. The resulting polymers, such as PIM-SBI-Trip, exhibit exceptionally high gas permeabilities.

The table below summarizes the synthesis of a triptycene-based polymer using a derivative of this compound.

| Monomer | Polymerization Method | Resulting Polymer | Key Feature |

| 2,6-dibromotriptycene | Nickel(0)-mediated Yamamoto-type polycondensation | Poly(2,6-triptycene) | Highly soluble in common organic solvents. |

Internal Molecular Free Volume (IMFV) Generation and its Impact on Material Properties

The concept of Internal Molecular Free Volume (IMFV) is central to understanding the properties of triptycene-based polymers. The rigid, three-dimensional structure of the triptycene unit creates local cavities due to its inability to pack efficiently. This IMFV significantly influences the bulk properties of the material.

The incorporation of triptycene units into a polymer backbone can lead to a decrease in crystallinity, as indicated by a reduced heat of melting in differential scanning calorimetry (DSC) studies. This is a direct result of the bulky triptycene disrupting the regular packing of polymer chains. Furthermore, the presence of IMFV can enhance the solubility of polymers, even in the absence of flexible side chains, which are typically added to improve processability. The rigid structure prevents dense packing, allowing solvent molecules to permeate the polymer matrix more easily.

Gas Adsorption and Separation Capabilities

The microporosity inherent in this compound-derived polymers makes them excellent candidates for gas adsorption and separation applications. The size and distribution of the micropores can be tailored by the specific design of the polymer, influencing its selectivity for different gases.

For example, PIMs containing triptycene units have shown exceptional performance in separating gas pairs like O₂/N₂ and CO₂/CH₄. The high free volume within these polymers facilitates high gas permeability, while the rigid pore structure can lead to high selectivity based on the kinetic diameter of the gas molecules.

Research has demonstrated that triptycene-based PIMs can exhibit impressive CO₂ uptake. For instance, certain Tröger's base polymers incorporating triptycene show a CO₂ uptake of approximately 20% by mass at 0.7 MPa. The performance of these materials is often evaluated against the "Robeson upper bound," which represents the trade-off between permeability and selectivity for a given gas pair. Triptycene-based PIMs have been shown to approach and even surpass this upper bound for certain separations.

The table below presents gas permeability data for a triptycene-containing PIM, highlighting its performance.

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |

| PIM-Trip-TB | O₂/N₂ | >1000 (for O₂) | 5.7 |

| PIM-EA-TB | CO₂/CH₄ | - | Data crosses the 2008 Robeson upper bound. |

Functional Materials for Organic Electronics and Optoelectronics

The unique electronic properties of the triptycene framework, combined with the synthetic versatility offered by the bromo-substituent, make this compound a valuable component in the development of functional materials for organic electronics and optoelectronics. Its rigid structure can be used to control intermolecular interactions and charge transport pathways in organic semiconducting materials.

Development of Electron Acceptors and Charge-Transfer Materials

Triptycene derivatives can be engineered to act as electron acceptors in charge-transfer materials. By attaching electron-withdrawing groups to the triptycene scaffold, its electron affinity can be tuned. The rigid geometry of triptycene helps to pre-organize the donor and acceptor units in a specific spatial arrangement, which is crucial for efficient charge transfer.

For instance, organoplatinum complexes based on a 2,7,14-tribromotriptycene core have been synthesized to act as metal-containing acceptor subunits. These complexes are stable and soluble, making them suitable for use in the self-assembly of supramolecular structures. While not directly starting from this compound, this demonstrates the principle of using brominated triptycenes to create electron-accepting building blocks. The synthesis involves the oxidative addition of a platinum(0) precursor to the tribromotriptycene.

Integration into Organic Photovoltaics and Flexible Displays

The incorporation of triptycene units into polymers for organic photovoltaics (OPVs) and flexible displays is an area of active research. In OPVs, triptycene-containing materials can be used in the active layer to influence the morphology and charge separation processes. The rigid, three-dimensional structure of triptycene can help to disrupt the aggregation of fullerene acceptors, potentially leading to a more optimal bulk heterojunction morphology.

A study on a ternary blend for organic photovoltaics incorporated a self-assembling triptycene molecule with a polymer and a fullerene derivative. While this specific example does not use this compound directly, it highlights the potential of triptycene scaffolds in this application. The use of this compound as a starting material could allow for the covalent attachment of triptycene units to the polymer backbone, providing greater control over the final material architecture.

The high solubility and good film-forming properties of some triptycene-based polymers, such as poly(2,6-triptycene) derived from a this compound precursor, make them attractive for applications in flexible displays. The ability to cast highly transparent and homogeneous thin films from solution is a key requirement for these devices.

Triptycene End-Capping Strategies for Enhanced Solubility and Crystalline Tendencies

A significant challenge in the chemistry of polycyclic aromatic compounds (PACs) and organic pigments is their typically poor solubility, which hinders their processability for applications in organic electronics. A highly effective strategy to overcome this limitation is the concept of "triptycene end-capping." This involves attaching one or two bulky triptycene units to the periphery of a planar, insoluble chromophore.

The introduction of the three-dimensional triptycene scaffold sterically disrupts the strong intermolecular π-π stacking and hydrogen bonding that cause aggregation and lead to low solubility. Two-fold end-capping, where triptycene units are attached to both ends of a PAC, is particularly effective in suppressing aggregation and dramatically increasing solubility in common organic solvents. For instance, triptycene end-capping of the common pigment indigo (B80030) resulted in a remarkable 70-fold increase in solubility, effectively transforming an insoluble pigment into a soluble dye.

Beyond improving solubility, this strategy also provides a powerful tool for controlling the solid-state packing of molecules, which is critical for properties like charge transport in organic semiconductors. While twofold end-capping primarily enhances solubility, one-fold end-capping can be used to tune the crystal packing, often inducing a stabilizing effect that promotes tight π-dimer formation, which is promising for charge transport.

Recent research has demonstrated that embedding chromophores like quinacridone (B94251) within two triptycene units not only increases solubility and processability but also enhances solid-state properties. The steric confinement provided by the triptycene "end-caps" reduces luminescence quenching in the solid state, leading to a significant boost in the fluorescence quantum yield and improved photostability.

Table 1: Effect of Triptycene End-Capping on Material Properties

| Parent Compound | Triptycene-Capped Derivative | Key Improvement(s) | Reference(s) |

|---|---|---|---|

| Indigo | Triptycene End-Capped Indigo | ~70x increase in solubility in organic solvents. | |

| Quinacridone | Triptycene-Fused Quinacridone | Increased solubility and processability; Enhanced solid-state fluorescence quantum yield (from <0.1% to 22% for certain derivatives). | |

| Quinoxalinophenanthrophenazine (QPP) | Triptycene End-Capped QPP | Increased solubility compared to unsubstituted and even alkyl-substituted congeners. |

Ligand Design in Coordination Chemistry and Catalysis

The rigid and well-defined three-dimensional geometry of the triptycene scaffold makes it an exemplary platform for the design of sophisticated ligands used in coordination chemistry and catalysis. The fixed 120° angle between the arene blades allows for the creation of ligands with a predictable and rigidly arranged coordination sphere. This structural preorganization is highly advantageous in catalysis, as it can influence the geometry and stability of the resulting metal complexes, thereby tuning their reactivity and selectivity. Brominated triptycenes, such as this compound and its isomers, are pivotal precursors in this field, providing a reactive site for the introduction of various coordinating groups.

Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis. The steric and electronic properties of triptycene-based phosphine ligands can be precisely tuned by leveraging the triptycene framework. This compound serves as a key starting material for synthesizing these ligands. The bromine atom can be readily converted into a phosphine group, typically through a lithium-halogen exchange followed by reaction with a phosphorus electrophile like PCl₃. For example, 9-phosphinotriptycene was prepared from 9-lithiotriptycene (derived from 9-bromotriptycene).

This methodology can be extended to create multidentate ligands. For instance, the synthesis of 1,8,13-tribromotriptycene and its subsequent phosphination yielded a pincer-like triphosphine (B1213122) ligand with a rigidly held coordination pocket. The use of brominated triptycenes as precursors allows for the creation of organometallic complexes where the triptycene core is directly bonded to metal centers, imparting rigidity to the entire structure.

Table 2: Examples of Triptycene-Based Ligand Precursors

| Precursor | Ligand/Complex Type | Synthetic Strategy | Application/Feature | Reference(s) |

|---|---|---|---|---|

| 9-Bromotriptycene | 9-Phosphinotriptycene | Lithiation followed by reaction with PCl₃ | Model for studying restricted rotation. | |

| 1,8,13-Tribromotriptycene | Pincer-like Triphosphine Ligand | Separation of syn-isomer followed by phosphination. | Forms a rigid triphosphine coordination sphere. | |

| 2,7,14-Tribromotriptycene | Tripodal Organoplatinum(II) Complex | Triple oxidative addition of Pt(0). | Rigid, tritopic organometallic acceptor for supramolecular chemistry. |

N-Heterocyclic Carbene (NHC) Ligands Derived from this compound

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating ability and steric bulk, which often leads to highly stable and active catalysts. An NHC is a cyclic carbene where the carbene carbon is flanked by at least one nitrogen atom. The stability and performance of NHC-metal complexes are heavily influenced by the bulky substituents attached to the nitrogen atoms.

The incorporation of a triptycene moiety into an NHC ligand structure is a logical strategy to introduce significant, well-defined steric hindrance around the metal center. While direct synthesis from this compound is not extensively documented in the reviewed literature, a plausible synthetic route would involve coupling the triptycene unit to the nitrogen atoms of the heterocyclic precursor (e.g., an imidazolium (B1220033) salt) before deprotonation to form the free carbene. The bromine on this compound could be used in cross-coupling reactions to attach the triptycene scaffold to the NHC backbone. The resulting triptycene-functionalized NHC ligands would combine the strong electronic donation of the NHC with the unique steric profile of the triptycene, potentially leading to catalysts with novel reactivity and stability.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). Their high porosity, large surface area, and tunable structures make them promising for applications in gas storage, separations, and catalysis.

Self-Assembling Monolayers and Thin Films

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate surface. They are a powerful tool for modifying the surface properties of materials, with applications in electronics, sensors, and coatings. The ability to control the arrangement of molecules in organic thin films is crucial for optimizing the performance of devices like organic thin-film transistors (OTFTs).

Triptycene derivatives have proven to be exceptional building blocks for creating highly ordered SAMs and thin films. The rigid, three-pronged structure of tripodal triptycenes can lead to predictable two-dimensional hexagonal packing, forming robust and well-defined molecular sheets.

A derivative likely synthesized from a 2-substituted triptycene, 12-(2-triptycenylcarboxy)dodecylphosphonic acid (Trip-12-PA), has been used to form a SAM on a dielectric layer in pentacene-based OTFTs. A systematic study compared this triptycene-containing SAM with other alkyl and phenyl-terminated SAMs. The research found that the bulky, shape-persistent triptycene terminal group resulted in a less homogenous surface at the molecular level compared to simpler linear alkyl chains. This surface characteristic influenced the growth of the overlying pentacene (B32325) semiconductor, leading to smaller grain sizes and consequently lower charge carrier mobility compared to devices using more ordered, homogenous SAMs. This highlights the critical role that the terminal group of the SAM plays in dictating the morphology and performance of organic electronic devices.

Table 3: Comparison of Phosphonic Acid SAMs for Pentacene OTFTs

| SAM Molecule | Terminal Group | Surface Homogeneity | Pentacene Grain Size | Average Mobility (cm²/Vs) | Reference |

|---|---|---|---|---|---|

| Octadecyl-phosphonic acid (ODPA) | Methyl (-CH₃) | High (crystalline) | Small | 1.3 | |

| Dodecyl-phosphonic acid (DDPA) | Methyl (-CH₃) | Less ordered | Large | 4.1 | |

| (12-phenoxy-dodecyl)-phosphonic acid (12-PD-PA) | Phenyl (-C₆H₅) | Less ordered | Large | 3.5 | |

| 12-(2-triptycenylcarboxy)dodecylphosphonic acid (Trip-12-PA) | Triptycene | Inhomogeneous (bulky) | Small | 0.5 |

Advanced Characterization and Computational Studies of 2 Bromotriptycene Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of 2-Bromotriptycene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed information about the molecule's atomic connectivity in solution and its arrangement in the solid state.

NMR spectroscopy in solution confirms the characteristic C₃ᵥ-like symmetry of the triptycene (B166850) skeleton and the specific substitution pattern of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the bridgehead protons and the aromatic protons. The bridgehead protons (H-9 and H-10) typically appear as a sharp singlet, indicating their chemical equivalence. The aromatic protons show a more complex pattern. The bromine substituent at the 2-position breaks the symmetry of one of the benzene (B151609) rings, leading to distinct signals for H-1, H-3, and H-4, while the protons on the two unsubstituted benzene rings remain equivalent, simplifying their spectral region.

The following tables summarize representative NMR data for this compound.

¹H NMR Data for this compound Data recorded on a 400 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.55 | d | 1H | Aromatic H | |

| 7.40 | dd | 4H | Aromatic H | |

| 7.26 | d | 1H | Aromatic H | |

| 7.14 | dd | 1H | Aromatic H | |

| 7.03 | dd | 4H | Aromatic H | |

| 5.42 | s | 1H | Bridgehead H-9/H-10 | |

| 5.41 | s | 1H | Bridgehead H-10/H-9 |

¹³C NMR Data for this compound Data recorded on a 100 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Assignment | Source |

| 147.8 | Aromatic C | |

| 145.0 | Aromatic C | |

| 144.7 | Aromatic C | |

| 144.6 | Aromatic C | |

| 128.1 | Aromatic C | |

| 127.1 | Aromatic C | |

| 125.6 | Aromatic C | |

| 125.5 | Aromatic C | |

| 125.3 | Aromatic C | |

| 124.0 | Aromatic C | |

| 123.9 | Aromatic C | |

| 118.7 | Aromatic C-Br | |

| 53.9 | Bridgehead C-9/C-10 | |

| 53.7 | Bridgehead C-10/C-9 |

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular packing. While specific crystallographic data for this compound is not widely available in the surveyed literature, analysis of closely related brominated triptycenes, such as 9,10-Dibromotriptycene, offers significant insight into the structural characteristics that this compound is expected to possess.

The crystal structure of 9,10-Dibromotriptycene confirms the highly rigid and symmetric nature of the triptycene framework. The molecule exhibits pseudo-threefold symmetry, with the benzene rings arranged at approximately 120° to one another. A notable feature in the crystal packing of this derivative is the absence of significant π-stacking interactions, a direct consequence of the molecule's bulky, propeller-like shape which prevents efficient face-to-face arrangement of the aromatic rings. This steric hindrance is a defining characteristic of triptycenes and is fundamental to their use in creating porous materials and molecular machinery. It is anticipated that this compound would exhibit similar structural rigidity and packing behavior.

The table below presents the crystallographic data for the related compound 9,10-Dibromotriptycene.

Crystallographic Data for 9,10-Dibromotriptycene

| Parameter | Value | Source |

| Formula | C₂₀H₁₂Br₂ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/a | |

| a (Å) | 8.0753 (8) | |

| b (Å) | 13.698 (1) | |

| c (Å) | 14.054 (1) | |

| β (°) | 92.639 (2) | |

| Volume (ų) | 1552.9 (3) | |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P)

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound at a molecular level. These methods complement experimental data and offer predictive insights into the molecule's behavior.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of triptycene derivatives. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential surface. For this compound, these calculations would reveal the electronic influence of the bromine atom. As an electronegative element, bromine withdraws electron density from the aromatic ring via the inductive effect, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions.

Furthermore, DFT calculations can be used to map potential energy surfaces for chemical reactions, identifying transition states and determining activation energies. This is valuable for predicting the regioselectivity of reactions involving the triptycene scaffold and for understanding the mechanisms of cross-coupling reactions where this compound might be used as a substrate.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving triptycene derivatives, MD simulations provide insight into the formation and stability of supramolecular assemblies. The rigid and well-defined shape of this compound makes it an excellent building block for constructing larger, ordered structures such as molecular cages and porous organic frameworks.

MD simulations can model the non-covalent interactions, such as van der Waals forces and halogen bonding, that govern the self-assembly process. These simulations help to understand how individual this compound molecules would pack in a condensed phase or how they would interact with guest molecules in a host-guest system, providing a dynamic picture that is complementary to the static information from X-ray crystallography.

For example, computational methods can predict the porosity and potential for gas sorption in materials constructed from this compound units. They can also be used to forecast the electronic properties of polymers that incorporate this moiety, which is relevant for applications in organic electronics. This predictive capability is essential for the rational design of new materials, allowing scientists to screen potential structures computationally before undertaking lengthy and resource-intensive laboratory synthesis.

Future Research Directions and Emerging Trends for 2 Bromotriptycene

Development of Novel Synthetic Methods for Enhanced Efficiency and Scale-Up

While established methods for the synthesis of 2-bromotriptycene exist, such as the direct bromination of triptycene (B166850) and palladium-catalyzed reactions, future efforts will likely focus on developing more efficient, scalable, and sustainable synthetic routes. The direct bromination of triptycene, for instance, can lead to mixtures of products, necessitating tedious purification steps. Research into highly regioselective bromination reactions, potentially employing novel catalysts or directing groups, could significantly improve the yield and purity of this compound.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Method | Reagents & Conditions | Advantages | Challenges & Future Research Directions |

| Direct Bromination | Triptycene, Bromine, Iron, Iodine, CCl4 | Relatively simple starting materials. | Low regioselectivity, formation of polybrominated byproducts, difficult purification. Future work could focus on developing more selective brominating agents or catalytic systems. |

| Diels-Alder Reaction | Anthracene (B1667546), Benzyne (B1209423) (from anthranilic acid and amyl nitrite) | Good yield for the triptycene core. | In-situ generation of reactive benzyne can be complex. Research into more stable and easily handled benzyne precursors is ongoing. |

| Sandmeyer Reaction | 2,6-Diaminotriptycene, HBr, NaNO2, CuBr | Provides access to specific isomers. | Multi-step process starting from nitrated triptycene. Improving the efficiency of the initial nitration and subsequent reduction steps is a key area for improvement. |

| Palladium-Catalyzed Cross-Coupling | Triptycene derivatives, Bromine source, Palladium catalyst | High functional group tolerance and potential for regioselectivity. | Catalyst cost and removal from the final product can be concerns. Development of more active and recyclable catalysts is a target. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The bromine atom on the triptycene scaffold is a versatile handle for a wide array of chemical transformations, primarily through nucleophilic substitution and cross-coupling reactions. Future research will undoubtedly delve deeper into uncovering novel reactivity patterns. For instance, exploring the utility of this compound in less common coupling reactions, such as C-N and C-O bond-forming reactions, could open up new avenues for synthesizing novel triptycene-based ligands, polymers, and functional materials.

The unique steric environment created by the rigid, three-dimensional triptycene framework could also be exploited to achieve unusual selectivity in reactions at the bromine-substituted position. Investigating reactions that are sensitive to steric hindrance may reveal unexpected reactivity and lead to the synthesis of highly congested and structurally complex molecules. Furthermore, the development of new catalytic systems specifically designed for the functionalization of the triptycene core could unlock previously inaccessible chemical space. For example, the use of 9-methylsulfanyltriptycene (TRIP-SMe) as a catalyst for the halogenation of aromatic compounds highlights the potential for triptycene derivatives themselves to act as catalysts.

Integration into Advanced Hybrid Material Systems

The rigid and shape-persistent nature of the triptycene unit makes this compound an ideal building block for the construction of advanced hybrid materials. Its incorporation into metal-organic frameworks (MOFs) and polymers of intrinsic microporosity (PIMs) is a particularly promising area of research.

By serving as a rigid linker, this compound can be used to create porous materials with high surface areas and well-defined pore structures. These materials could find applications in gas storage and separation, catalysis, and sensing. Future work will likely focus on synthesizing a wider range of this compound-derived linkers with different lengths and functionalities to fine-tune the properties of the resulting MOFs and PIMs. For example, the synthesis of triptycene-based organoplatinum complexes demonstrates the potential for creating rigid, tripodal acceptor moieties for the construction of supramolecular cages.

The integration of this compound into polymer backbones can also lead to materials with enhanced thermal stability, solubility, and mechanical properties. Research into the polymerization of this compound and its derivatives through reactions like Yamamoto coupling has already yielded novel aromatic polymers with good solubility and film-forming capabilities. Future studies could explore the copolymerization of this compound with other monomers to create a diverse library of polymers with tailored properties for applications in electronics, membranes, and high-performance plastics.

Design of Stimuli-Responsive this compound-Based Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external stimuli such as light, temperature, pH, or electric fields, are at the forefront of materials science. The rigid triptycene scaffold provides an excellent platform for the design of such materials. By functionalizing this compound with stimuli-responsive moieties, it is possible to create materials that exhibit controlled changes in their shape, conformation, or optical properties.

For example, incorporating photochromic units onto the triptycene framework could lead to light-responsive materials that can be used for optical switching or data storage. Similarly, attaching thermoresponsive polymers to the this compound core could result in smart hydrogels or surfaces with tunable wettability. The development of triptycene-based molecular machines, such as molecular rotors, further highlights the potential for creating dynamic materials based on this versatile building block. Future research in this area will focus on the rational design and synthesis of novel this compound derivatives with integrated stimuli-responsive components and the investigation of their dynamic behavior at the molecular level.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design and prediction of the properties of new molecules and materials. In the context of this compound, computational methods can be employed to:

Predict Reactivity and Reaction Mechanisms: Theoretical calculations can provide insights into the electronic structure and reactivity of this compound, helping to guide the development of new synthetic methods and predict the outcomes of chemical transformations.

Design Novel Materials with Tailored Properties: Computational screening can be used to predict the properties of hypothetical MOFs, polymers, and other materials incorporating this compound, allowing for the rational design of materials with specific functionalities for targeted applications such as gas separation or catalysis.

Understand Structure-Property Relationships: Modeling the conformation and dynamics of this compound-based molecules and materials can help to elucidate the relationship between their three-dimensional structure and their macroscopic properties.

By combining computational design with experimental synthesis and characterization, researchers can accelerate the discovery and development of new this compound-based materials with optimized performance for a wide range of applications. The use of PM6 semiempirical molecular orbital methods to predict the shape and size of triptycene-containing supramolecular frameworks is an example of how computational tools are already being applied in this field.

Q & A

Q. How can early-career researchers design a feasible yet novel project on this compound within resource constraints?

- Methodological Answer: Prioritize questions aligned with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Leverage open-source computational tools (e.g., Gaussian, Avogadro) and collaborate with labs specializing in complementary techniques (e.g., crystallography). Focus on incremental advances, such as modifying substituents to study structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.